molecular formula C12H10N2O B1666509 Fenazox CAS No. 495-48-7

Fenazox

Cat. No. B1666509
Key on ui cas rn: 495-48-7
M. Wt: 198.22 g/mol
InChI Key: GAUZCKBSTZFWCT-YPKPFQOOSA-N
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Patent
US05436371

Procedure details

A solution containing 10 g of nitrobenzene, 1.27 g of tetramethylammonium hydroxide dihydrate and 1 g of benzonitrile was stirred at 60° C. with nitrogen bubbled into the solution via a syringe needle for 1 hour. Analysis of a sample of the reaction product by HPLC revealed N-(4-nitrophenyl)-benzamide was produced in 45% yield and azoxybenzene was generated in 22% yield based on tetramethylammonium hydroxide.
Quantity
10 g
Type
reactant
Reaction Step One
Name
tetramethylammonium hydroxide dihydrate
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-:3])=O.O.O.[OH-].C[N+:14]([CH3:17])(C)C>C(#N)C1C=CC=CC=1>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[N:14][C:17]1[CH:8]=[CH:9][CH:4]=[CH:5][CH:6]=1)[O-:3] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
tetramethylammonium hydroxide dihydrate
Quantity
1.27 g
Type
reactant
Smiles
O.O.[OH-].C[N+](C)(C)C
Name
Quantity
1 g
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. with nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
bubbled into the solution via a syringe needle for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
[N+]([O-])(=NC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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